molecular formula C10H12O4 B1297425 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid CAS No. 28871-80-9

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

Cat. No.: B1297425
CAS No.: 28871-80-9
M. Wt: 196.2 g/mol
InChI Key: FUBZERMWPMTSEB-UHFFFAOYSA-N
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Description

Bicyclo[222]oct-5-ene-2,3-dicarboxylic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of bicyclo[222]octane, featuring a bicyclic structure with two carboxylic acid groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis of the resulting adduct. The reaction typically requires heating to facilitate the cycloaddition process. The hydrolysis step involves treating the adduct with water or a dilute acid to convert the anhydride groups into carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the Diels-Alder reaction and subsequent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves reacting with amines.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols or other reduced derivatives.

    Substitution: Products include esters or amides, depending on the reagents used.

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.

    Materials Science: The compound’s rigid bicyclic structure makes it useful in the design of polymers and advanced materials with specific mechanical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a scaffold for drug development and as a ligand in biochemical studies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the carboxylic acid groups and the strained bicyclic structure, which can facilitate various chemical transformations. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, depending on the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Similar bicyclic structure but with a different ring size.

    Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Contains additional carboxylic acid groups and an anhydride functionality.

    cis-5-Norbornene-endo-2,3-dicarboxylic acid: Another bicyclic compound with carboxylic acid groups, but with a different ring system.

Uniqueness

Bicyclo[222]oct-5-ene-2,3-dicarboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and physical properties

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBZERMWPMTSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951508
Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28871-80-9
Record name NSC238002
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride synthesized?

A1: this compound anhydride can be synthesized via a Diels-Alder reaction. [] This reaction involves β-ionone and maleic anhydride as reactants.

Q2: What is the structural conformation of the six-membered rings within the Bicyclo[2.2.2]oct-5-ene cage?

A2: The three six-membered rings within the bicyclo[2.2.2]oct-5-ene cage exhibit slight deviations from the ideal boat conformations. [] This deviation is likely due to the presence of the bridging groups and the double bond within the structure.

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